molecular formula C16H9BrF2N2O2 B2841659 (2Z)-6-bromo-2-[(2,5-difluorophenyl)imino]-2H-chromene-3-carboxamide CAS No. 314026-10-3

(2Z)-6-bromo-2-[(2,5-difluorophenyl)imino]-2H-chromene-3-carboxamide

Cat. No. B2841659
CAS RN: 314026-10-3
M. Wt: 379.161
InChI Key: VFWNVDXHSVAIQV-PGMHBOJBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-6-bromo-2-[(2,5-difluorophenyl)imino]-2H-chromene-3-carboxamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. It is a chromene derivative that has been synthesized using a specific method and has been studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of (2Z)-6-bromo-2-[(2,5-difluorophenyl)imino]-2H-chromene-3-carboxamide is not fully understood. However, it has been proposed that it exerts its biological activities through various pathways, such as inhibition of cyclooxygenase-2 (COX-2) and activation of nuclear factor erythroid 2-related factor 2 (Nrf2). It has also been shown to induce apoptosis in cancer cells by modulating the expression of various genes involved in cell cycle regulation and cell death.
Biochemical and Physiological Effects:
(2Z)-6-bromo-2-[(2,5-difluorophenyl)imino]-2H-chromene-3-carboxamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages. It has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in various tissues.

Advantages and Limitations for Lab Experiments

The advantages of using (2Z)-6-bromo-2-[(2,5-difluorophenyl)imino]-2H-chromene-3-carboxamide in lab experiments include its high purity, stability, and reproducibility. It can also be easily synthesized using a specific method and purified using various methods. However, the limitations of using this compound include its relatively low solubility in water and some organic solvents, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for research on (2Z)-6-bromo-2-[(2,5-difluorophenyl)imino]-2H-chromene-3-carboxamide. These include:
1. Further investigation of its mechanism of action and molecular targets.
2. Evaluation of its pharmacokinetics and toxicity in vivo.
3. Development of novel derivatives with improved pharmacological properties.
4. Exploration of its potential as a therapeutic agent for various diseases, such as cancer, inflammation, and neurodegenerative disorders.
5. Investigation of its potential as a fluorescent probe for detecting biomolecules in cells and tissues.
In conclusion, (2Z)-6-bromo-2-[(2,5-difluorophenyl)imino]-2H-chromene-3-carboxamide is a synthetic compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent and fluorescent probe.

Synthesis Methods

The synthesis of (2Z)-6-bromo-2-[(2,5-difluorophenyl)imino]-2H-chromene-3-carboxamide involves the reaction of 6-bromo-2-hydroxychromene-3-carboxylic acid with 2,5-difluoroaniline in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is a yellow crystalline solid that can be purified using various methods, such as recrystallization or column chromatography.

Scientific Research Applications

(2Z)-6-bromo-2-[(2,5-difluorophenyl)imino]-2H-chromene-3-carboxamide has been studied for its potential applications in various fields, such as medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities in vitro and in vivo. It has also been studied for its potential as a fluorescent probe for detecting biomolecules, such as proteins and nucleic acids.

properties

IUPAC Name

6-bromo-2-(2,5-difluorophenyl)iminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrF2N2O2/c17-9-1-4-14-8(5-9)6-11(15(20)22)16(23-14)21-13-7-10(18)2-3-12(13)19/h1-7H,(H2,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWNVDXHSVAIQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-6-bromo-2-[(2,5-difluorophenyl)imino]-2H-chromene-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.